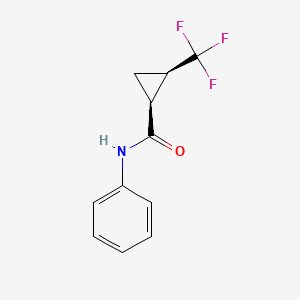
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a cyclopropane ring
Preparation Methods
The synthesis of rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method involves the use of cyclopropanecarboxylic acid derivatives, which are reacted with phenylamine and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group or other substituents on the cyclopropane ring.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the cyclopropane ring contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their functions, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can be compared with other cyclopropane carboxamides, such as:
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
(1R,2S)-2-methyl-2-phenyl-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]cyclopropane-1-carboxamide: This compound contains additional functional groups, which may confer different chemical and biological properties.
(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide: This compound has a different functional group attached to the cyclopropane ring, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
(1S,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-6-8(9)10(16)15-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9+/m0/s1 |
InChI Key |
VLNJNUHIQLNKSM-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1C(C1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


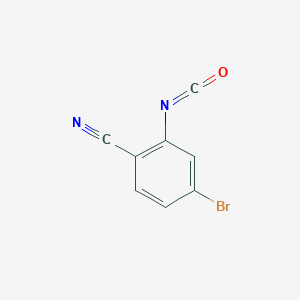
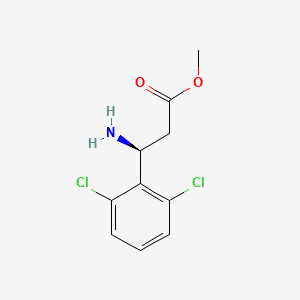
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)
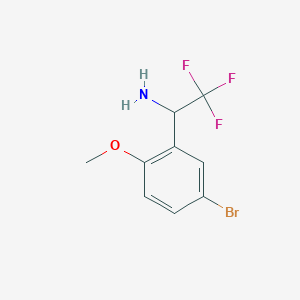
![3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)
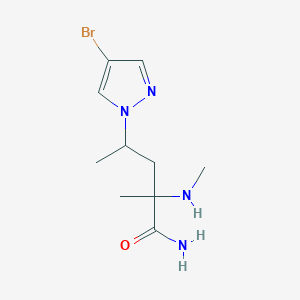

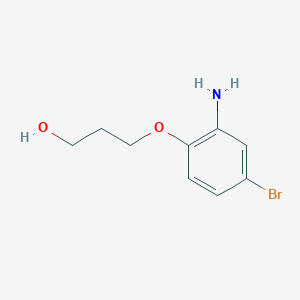
![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)

![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)

